Cas no 898748-35-1 (6-tert-Butyl-2-chloro-benzothiazole)

6-tert-Butyl-2-chloro-benzothiazole structure
898748-35-1 structure
Product Name:6-tert-Butyl-2-chloro-benzothiazole
CAS No:898748-35-1
MF:C11H12ClNS
MW:225.737680435181
CID:715136
PubChem ID:24728957
Update Time:2025-04-19

6-tert-Butyl-2-chloro-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • Benzothiazole,2-chloro-6-(1,1-dimethylethyl)-
    • 6-tert-butyl-2-chloro-1,3-benzothiazole
    • 6-(ter-Butyl)-2-Chlorobenzothiazole
    • 6-(tert-butyl)-2-chlorobenzo[d]thiazole
    • 6-t-butyl2-chlorobenzothiazole
    • Benzothiazole,2-chloro-6-(1,1-dimethylethyl)
    • 898748-35-1
    • G11341
    • 2-Chloro-6-(1,1-dimethylethyl)benzothiazole
    • SCHEMBL13762137
    • DTXSID50646598
    • 6-tert-Butyl-2-chloro-benzothiazole
    • Inchi: 1S/C11H12ClNS/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3
    • InChI Key: YGEKCUAQGKBCAJ-UHFFFAOYSA-N
    • SMILES: ClC1=NC2=CC=C(C=C2S1)C(C)(C)C

Computed Properties

  • Exact Mass: 225.03800
  • Monoisotopic Mass: 225.0378983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 41.13000
  • LogP: 4.24720

6-tert-Butyl-2-chloro-benzothiazole Pricemore >>

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